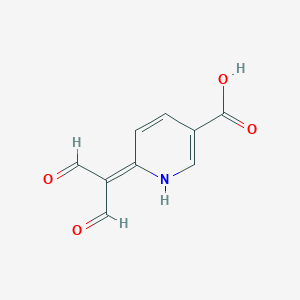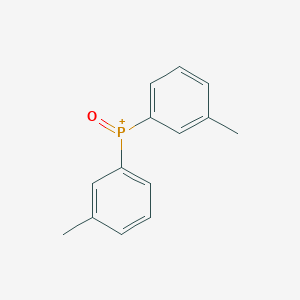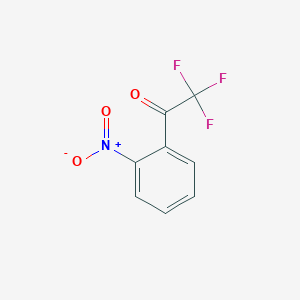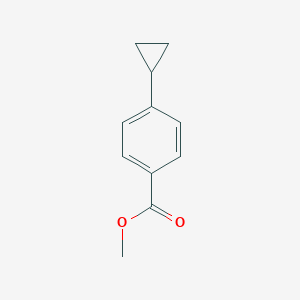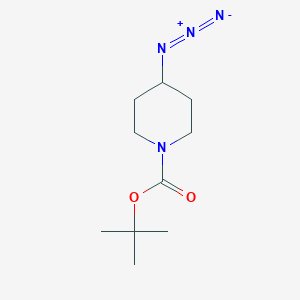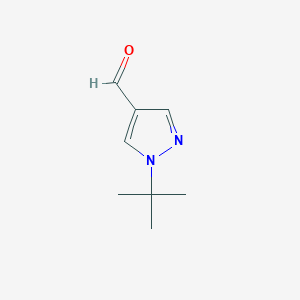
3-Bromo-5-nitroquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid at room temperature .
Synthesis Analysis
3-Bromoquinoline can react with mixed acid to generate 3-bromo-5-nitroquinoline . Other synthesis protocols for quinoline derivatives include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 3-Bromo-5-nitroquinoline is 1S/C9H5BrN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H . This indicates the presence of a bromine atom at the 3rd position and a nitro group at the 5th position on the quinoline ring.Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a variety of reactions. For instance, quinoline can undergo an Ullmann-type coupling reaction where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .Physical and Chemical Properties Analysis
3-Bromo-5-nitroquinoline is a solid at room temperature .Aplicaciones Científicas De Investigación
Química Medicinal
La quinolina es un andamiaje vital para los compuestos líderes en el descubrimiento de fármacos y juega un papel importante en el campo de la química medicinal . Es un segmento esencial de compuestos tanto naturales como sintéticos . Los derivados de la quinolina han mostrado un amplio espectro de bio-respuestas, incluyendo anticancerígenos , antioxidantes , antiinflamatorios , y actividades antimicrobianas .
Química Orgánica Sintética
La quinolina tiene aplicaciones versátiles en el campo de la química orgánica sintética . Presenta una reactividad química similar al sistema de anillo de benceno y piridina, ya que se somete a reacciones de sustitución nucleofílica y electrofílica .
Química Industrial
La quinolina y sus derivados también son importantes en la química industrial . Se utilizan en la síntesis de colorantes, productos farmacéuticos y otros productos químicos industriales
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions for 3-Bromo-5-nitroquinoline could involve further exploration of its synthesis methods and potential biological and pharmaceutical applications.
Mecanismo De Acción
Target of Action
Quinoline compounds, to which 3-bromo-5-nitroquinoline belongs, are known to interact with various biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline compounds generally interact with their targets, leading to changes at the molecular and cellular levels
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-5-nitroquinoline are as follows :
Result of Action
As a quinoline compound, it is likely to have diverse biological and pharmaceutical activities .
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-nitroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an inhibitor for cytochrome P450 enzymes such as CYP1A2 and CYP2C19 . These interactions are essential for understanding its pharmacokinetics and potential therapeutic applications. The compound’s ability to inhibit these enzymes suggests its potential use in modulating metabolic pathways and drug interactions.
Cellular Effects
3-Bromo-5-nitroquinoline has been shown to affect various cell types and cellular processes. It exhibits antiproliferative effects on cancer cell lines, including lung (A549), cervical (HeLa), colon (HT29), liver (Hep3B), and breast (MCF7) cancer cells . The compound influences cell function by interfering with cell signaling pathways, altering gene expression, and disrupting cellular metabolism. These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 3-Bromo-5-nitroquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in certain cancer cell lines . This inhibition disrupts downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis. Additionally, the compound can alter gene expression patterns, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-5-nitroquinoline in laboratory settings are critical for its long-term use in research. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-Bromo-5-nitroquinoline in in vitro and in vivo studies has demonstrated sustained antiproliferative effects on cancer cells, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-nitroquinoline vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining optimal dosage ranges to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Bromo-5-nitroquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound’s inhibition of CYP1A2 and CYP2C19 affects the metabolism of other drugs, potentially leading to drug-drug interactions. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-nitroquinoline is transported and distributed through various mechanisms. It is highly permeable across the blood-brain barrier and exhibits significant gastrointestinal absorption . The compound does not act as a substrate for P-glycoprotein, which facilitates its distribution within the body. These properties contribute to its bioavailability and therapeutic potential.
Subcellular Localization
3-Bromo-5-nitroquinoline localizes to specific subcellular compartments, influencing its activity and function. It is primarily found in the cytoplasm and nucleus, where it interacts with target biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its effective engagement with cellular targets.
Propiedades
IUPAC Name |
3-bromo-5-nitroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGNJJXCTAWOIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)C(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

